molecular formula C30H18O8 B8227620 5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid

5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid

Cat. No. B8227620
M. Wt: 506.5 g/mol
InChI Key: VSAIEBFHKOGCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid is a useful research compound. Its molecular formula is C30H18O8 and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Self-Assembly Behavior in Molecular Chemistry

A study by Zhao et al. (2010) explored the self-assembly behavior of oligomeric phenylene-ethynylenes end-capped with carboxylic groups, including a compound similar to the one . This research demonstrated the molecule length effect on two-dimensional assemblies, revealing potential applications in molecular engineering and nanotechnology (Zhao et al., 2010).

Porous Metal-Organic Frameworks (MOFs)

Cai et al. (2014) synthesized a novel metal-organic framework (MOF) using a tetratopic ligand structurally related to the specified compound. This MOF exhibited high permanent porosity and potential for methane storage and carbon dioxide capture, indicating its relevance in environmental applications and gas storage (Cai et al., 2014).

Synthesis of Macrocyclic Triruthenium Complexes

Fink et al. (2018) conducted a study involving the synthesis of macrocyclic triruthenium alkenyl complexes using a related compound. These complexes were characterized for their electrochemical properties, suggesting potential applications in molecular electronics and conductive materials (Fink et al., 2018).

Dye Adsorption and Luminescence Regulation

Gao et al. (2019) synthesized anionic indium-organic frameworks using a compound structurally similar to the specified chemical. These frameworks demonstrated efficiency in dye adsorption and lanthanide adsorption, along with luminescence regulation, indicating potential in sensor technology and materials science (Gao et al., 2019).

Coordination Polymers for Luminescence and Sensing

Sun et al. (2013) created a metal-organic framework using a ligand akin to the specified compound. This framework showed high luminescence and potential as a chemosensor for detecting aromatic explosives, indicating its application in security and materials science (Sun et al., 2013).

properties

IUPAC Name

5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O8/c31-27(32)21-7-3-19(4-8-21)23-11-17(12-24(15-23)20-5-9-22(10-6-20)28(33)34)1-2-18-13-25(29(35)36)16-26(14-18)30(37)38/h3-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAIEBFHKOGCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 5
5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 6
5'-((3,5-Dicarboxyphenyl)ethynyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid

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